molecular formula C23H40O3 B14423211 Octadecyl furan-2-carboxylate CAS No. 82701-01-7

Octadecyl furan-2-carboxylate

Cat. No.: B14423211
CAS No.: 82701-01-7
M. Wt: 364.6 g/mol
InChI Key: OEQDALBGMFPWRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octadecyl furan-2-carboxylate (CAS: 82701-01-7) is a long-chain ester derivative of furan-2-carboxylic acid, with the molecular formula C₂₃H₄₀O₃ and a molecular weight of 364.56 g/mol . Its structure comprises an 18-carbon alkyl chain (octadecyl group) esterified to the carboxyl group of a furan-2-carboxylic acid moiety.

Properties

CAS No.

82701-01-7

Molecular Formula

C23H40O3

Molecular Weight

364.6 g/mol

IUPAC Name

octadecyl furan-2-carboxylate

InChI

InChI=1S/C23H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-23(24)22-19-18-21-25-22/h18-19,21H,2-17,20H2,1H3

InChI Key

OEQDALBGMFPWRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecyl furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

Furan-2-carboxylic acid+OctadecanolCatalystOctadecyl furan-2-carboxylate+Water\text{Furan-2-carboxylic acid} + \text{Octadecanol} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Water} Furan-2-carboxylic acid+OctadecanolCatalyst​Octadecyl furan-2-carboxylate+Water

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can also be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of green solvents may be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Octadecyl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Octadecyl furan-2-carbinol.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

Octadecyl furan-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of surfactants, lubricants, and coatings.

Mechanism of Action

The mechanism of action of octadecyl furan-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular membranes due to its amphiphilic nature, potentially disrupting membrane integrity or modulating membrane-associated processes. The furan ring can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Structural Analogs: Shorter-Chain Furan Esters

Octadecyl furan-2-carboxylate shares structural similarities with other alkyl esters of furan-2-carboxylic acid, such as ethyl 2-furoate (CAS: 614-99-3) and octyl 2-furoate (CAS: 39255-32-8) . Key differences include:

  • Chain Length : The octadecyl chain (C18) provides enhanced hydrophobicity and higher molecular weight compared to ethyl (C2) or octyl (C8) analogs.
  • Thermal Stability : Long alkyl chains, as seen in octadecyl derivatives, typically increase melting points and thermal stability due to stronger van der Waals interactions.
Compound Molecular Formula Molecular Weight (g/mol) Alkyl Chain Length Key Applications
This compound C₂₃H₄₀O₃ 364.56 C18 Research (potential lubricant additives)
Ethyl 2-furoate C₇H₈O₃ 140.14 C2 Flavoring agents, solvents
Octyl 2-furoate C₁₃H₂₀O₃ 224.29 C8 Intermediate in organic synthesis

Comparison with Halogenated Paraffins

Long-chain halogenated paraffins, such as octadecyl chloride (C₁₈H₃₇Cl), exhibit distinct physicochemical behaviors despite structural parallels (long alkyl chains):

  • Functional Group Reactivity : Octadecyl chloride contains a halogen (Cl) instead of an ester group. Halogenated paraffins are stable up to 300°C without forming reactive metallic chloride films, whereas esters like this compound may undergo hydrolysis or thermal decomposition at lower temperatures .
  • Lubrication Properties : Octadecyl chloride demonstrates low friction coefficients (μ) in solid form but increased friction above its melting point (~20°C). This contrasts with esters, which may form boundary lubrication films via polar interactions with metal surfaces .

Solid-State Behavior and NMR Analysis

Solid-state ¹³C CP/MAS NMR studies on octadecyl chains reveal conformational dependence:

  • Trans Conformation : Methylene carbons in trans-configured octadecyl chains exhibit chemical shifts near 33 ppm .
  • Gauche-Trans Dynamics : Rapid conformational changes shift resonances to ~30 ppm . While direct NMR data for this compound is unavailable, its solid-state behavior is expected to align with other octadecyl esters, favoring trans conformations in crystalline phases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.